An In-Depth Technical Guide to 2-Hydrazinyl-3-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Hydrazinyl-3-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinyl-3-iodopyridine, a halogenated pyridine derivative, has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique trifunctional architecture—a pyridine ring, a reactive hydrazine moiety, and a strategically positioned iodine atom—offers a versatile platform for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of 2-Hydrazinyl-3-iodopyridine, including its chemical and physical properties, detailed synthetic protocols, and an in-depth exploration of its reactivity. Particular emphasis is placed on its role as a key intermediate in the synthesis of fused heterocyclic systems, most notably triazolo[4,3-a]pyridines, which are associated with a broad spectrum of pharmacological activities. This guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.
Introduction: The Strategic Importance of 2-Hydrazinyl-3-iodopyridine
In the landscape of modern drug discovery, the development of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents. Pyridine derivatives, in particular, are prevalent in a multitude of FDA-approved drugs, owing to their ability to engage in biologically relevant interactions. 2-Hydrazinyl-3-iodopyridine (CAS Number: 54231-42-4) is a compound of significant interest due to the convergence of three key functional groups within a single molecule.[1] The pyridine core provides a foundational scaffold with inherent basicity and aromaticity. The hydrazine group serves as a versatile nucleophile and a linchpin for the formation of various nitrogen-containing heterocycles.[1] The iodine substituent at the 3-position is not merely a placeholder; it offers a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[1]
This guide will delve into the technical details of 2-Hydrazinyl-3-iodopyridine, providing a robust resource for scientists working in organic synthesis and medicinal chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental chemistry.
General Properties
2-Hydrazinyl-3-iodopyridine is typically a pale brown solid.[2] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 54231-42-4 | [3] |
| Molecular Formula | C₅H₆IN₃ | [3] |
| Molecular Weight | 235.03 g/mol | [3] |
| Appearance | Pale brown solid/powder | [2] |
| Boiling Point | 284.3±43.0 °C (Predicted) | [2] |
| Density | 2.17±0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.81±0.70 (Predicted) | [2] |
| Storage | Store at 0-8 °C | [2] |
Note: Some physical properties are predicted and should be used as an estimate.
Spectroscopic Data
Synthesis and Handling
The synthesis of 2-Hydrazinyl-3-iodopyridine is most commonly achieved through the nucleophilic aromatic substitution of a dihalogenated pyridine precursor with hydrazine hydrate.
Synthetic Pathway
The primary route to 2-Hydrazinyl-3-iodopyridine involves the reaction of a 2,3-dihalopyridine, such as 2-chloro-3-iodopyridine or 2,3-dichloropyridine, with an excess of hydrazine hydrate.[4][5] The greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack facilitates the selective displacement to form the desired product.
Caption: General synthetic scheme for 2-Hydrazinyl-3-iodopyridine.
Experimental Protocol: Synthesis from 2,3-Dichloropyridine
The following protocol is a representative example for the synthesis of the chlorinated analog, 3-chloro-2-hydrazinopyridine, which can be adapted for the iodo-derivative.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (≥80%)
-
Polar solvent (e.g., Dimethylformamide - DMF, or Dimethylacetamide - DMAC)[5]
-
Deionized water
Procedure:
-
In a four-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,3-dichloropyridine (0.1 mole) and hydrazine hydrate (0.6 mole).[5]
-
To this mixture, add a catalytic amount of a polar solvent such as DMF (3.75 g).[5]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water.
-
Dry the product under vacuum to yield the desired 3-chloro-2-hydrazinopyridine as a white solid.[5] This procedure has been reported to yield the product in high purity (99% by HPLC) and a yield of 97%.[5]
Safety and Handling
2-Hydrazinyl-3-iodopyridine is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Reactivity and Synthetic Utility
The synthetic versatility of 2-Hydrazinyl-3-iodopyridine stems from the distinct reactivity of its functional groups.
Reactions of the Hydrazine Moiety: Gateway to Fused Heterocycles
The hydrazine group is a potent nucleophile and readily participates in condensation and cyclization reactions. A primary application is the synthesis of[1][3][7]triazolo[4,3-a]pyridines, a class of fused heterocycles with a wide array of biological activities.[1][8]
4.1.1. Reaction with Orthoesters and Carboxylic Acids
2-Hydrazinyl-3-iodopyridine can react with orthoesters, such as triethyl orthoformate, or carboxylic acids and their derivatives to form the corresponding hydrazones, which can then undergo intramolecular cyclization to yield the triazolopyridine core.[7]
Caption: Pathway to triazolo[4,3-a]pyridines.
Reactions of the Iodine Atom: A Handle for Diversification
The iodine atom at the 3-position of the pyridine ring is a key feature that allows for further structural diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Applications in Drug Discovery: A Precursor to Bioactive Scaffolds
The primary value of 2-Hydrazinyl-3-iodopyridine in drug discovery lies in its role as a precursor to biologically active molecules, particularly the[1][3][7]triazolo[4,3-a]pyridine scaffold. This fused heterocyclic system is present in a number of compounds with diverse therapeutic applications.
Triazolopyridines: A Privileged Scaffold
Triazolopyridine derivatives have been reported to exhibit a broad range of biological activities, including:
-
Anticancer: As inhibitors of kinases such as c-Met.[9]
-
Antimicrobial and Antifungal: Demonstrating activity against various pathogens.[8]
-
Neuroprotective: Showing potential in the treatment of neurological disorders.[1]
-
Anti-inflammatory: Exhibiting activity in models of inflammation.
Case Study: c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers. A series of[1][3][7]triazolo[4,3-a]pyrazine derivatives, structurally related to the pyridyl counterparts, have been synthesized and evaluated as potent c-Met kinase inhibitors.[9] For instance, compound 4d from a study by Zhang et al. demonstrated high activity against c-Met and selective inhibition of tumor cells dependent on c-Met oncogene amplification.[9] This highlights the potential of the triazolopyridine scaffold, accessible from precursors like 2-Hydrazinyl-3-iodopyridine, in the development of targeted cancer therapies.
Conclusion
2-Hydrazinyl-3-iodopyridine is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex heterocyclic systems, most notably the biologically active triazolo[4,3-a]pyridine scaffold. The synthetic accessibility of this compound, coupled with the potential for diversification through its reactive handles, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a practical resource for researchers in the field.
References
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- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Feldman, A. K., et al. (2004). One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides. Organic letters, 6(22), 3897–3899.
- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
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Zhang, Y., et al. (2016). Synthesis and biological evaluation of new[1][3][7]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3496-3506.
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- Fulle, S., et al. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 31(3), 8-15.
- Recent Advances of 1,2,4-triazolo[3,4-α]pyridines: Synthesis and Bioactivities. (2021). Current Organic Synthesis, 18(6), 568-583.
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